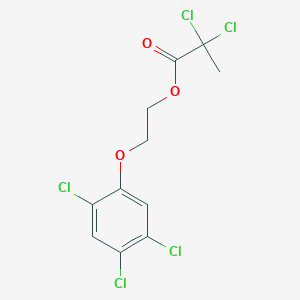
Natrium-2-Chlorethansulfonat-Monohydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-chloroethanesulfonate monohydrate is a useful research compound. Its molecular formula is C2H4ClNaO3S and its molecular weight is 166.56 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 2-chloroethanesulfonate monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 2-chloroethanesulfonate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-chloroethanesulfonate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfoethylierungsmittel
Natrium-2-Chlorethansulfonat-Monohydrat kann als Sulfoethylierungsmittel wirken. Es wurde bei der Herstellung von Sulfoethylcellulose verwendet . Sulfoethylierung ist eine Art der chemischen Modifikation, die die Eigenschaften einer Substanz verändern kann und sie für bestimmte Anwendungen besser geeignet macht.
Safety and Hazards
Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Sodium 2-chloroethanesulfonate monohydrate is primarily used as a sulfoethylating agent . The primary targets of this compound are molecules that can undergo sulfoethylation, such as cellulose .
Mode of Action
The compound interacts with its targets through a process called sulfoethylation . In this process, the sodium 2-chloroethanesulfonate monohydrate molecule donates a sulfoethyl group to the target molecule, altering its chemical structure .
Biochemical Pathways
For instance, when cellulose is sulfoethylated, it can alter the properties of cellulose, affecting its solubility and reactivity .
Result of Action
The result of sodium 2-chloroethanesulfonate monohydrate’s action is the sulfoethylation of its target molecules. This can lead to changes in the chemical and physical properties of the target molecules. For example, sulfoethylation of cellulose can increase its solubility and reactivity .
Action Environment
The action of sodium 2-chloroethanesulfonate monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of sulfoethylation. Additionally, temperature and pressure can also influence the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
It is known to be a strong alkali and has corrosive properties . It is often used as an organic synthesis and organic chemistry reagent
Cellular Effects
Given its corrosive nature, it may have significant effects on cell function
Molecular Mechanism
It is known to be involved in sulfoethylation reactions
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 292°C
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2-chloroethanesulfonate monohydrate can be achieved through the reaction of 2-chloroethanesulfonic acid with sodium hydroxide in the presence of water.", "Starting Materials": [ "2-chloroethanesulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-chloroethanesulfonic acid in water to form a solution", "Slowly add sodium hydroxide to the solution while stirring", "Heat the mixture to 50-60°C and continue stirring for 2-3 hours", "Cool the mixture to room temperature and filter the resulting precipitate", "Wash the precipitate with cold water and dry in a vacuum oven to obtain Sodium 2-chloroethanesulfonate monohydrate" ] } | |
CAS-Nummer |
15484-44-3 |
Molekularformel |
C2H4ClNaO3S |
Molekulargewicht |
166.56 g/mol |
IUPAC-Name |
sodium;2-chloroethanesulfonate |
InChI |
InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 |
InChI-Schlüssel |
BVIXLMYIFZGRBH-UHFFFAOYSA-M |
SMILES |
C(CCl)S(=O)(=O)[O-].O.[Na+] |
Kanonische SMILES |
C(CCl)S(=O)(=O)[O-].[Na+] |
| 15484-44-3 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?
A1: Sodium 2-chloroethanesulfonate monohydrate acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.
Q2: How does the molar ratio of sodium 2-chloroethanesulfonate monohydrate affect the synthesis of AESO?
A2: The research indicates that the molar ratio of sodium 2-chloroethanesulfonate monohydrate to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



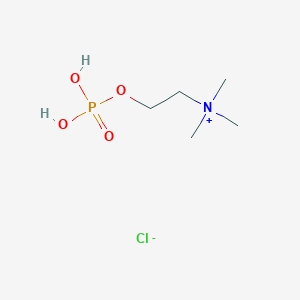

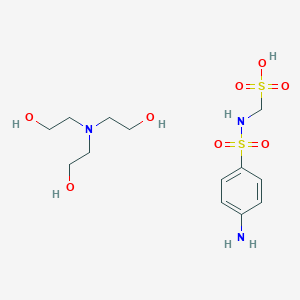
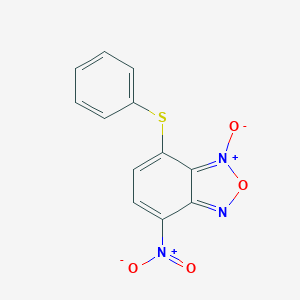
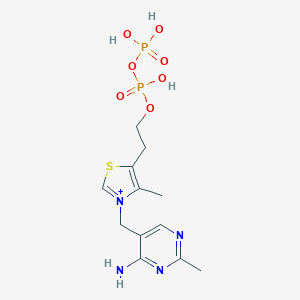


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)



